N-(1-methoxycyclopentyl)acetamide
Description
N-(1-Methoxycyclopentyl)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted cyclopentyl group attached to the nitrogen atom of the acetamide backbone. The methoxy group may enhance lipophilicity, while the cyclopentyl moiety could influence conformational flexibility and receptor binding .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(1-methoxycyclopentyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-8(11-2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
ZABVKJCPLJSCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxycyclopentyl)acetamide typically involves the reaction of 1-methoxycyclopentylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction with Acetic Anhydride:
- 1-methoxycyclopentylamine is reacted with acetic anhydride in the presence of a base such as pyridine.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by recrystallization or column chromatography.
-
Reaction with Acetyl Chloride:
- 1-methoxycyclopentylamine is reacted with acetyl chloride in the presence of a base such as triethylamine.
- The reaction is carried out at low temperatures to prevent side reactions.
- The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-methoxycyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(1-hydroxycyclopentyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: N-(1-hydroxycyclopentyl)acetamide.
Reduction: N-(1-methoxycyclopentyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methoxycyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may exhibit properties such as anti-inflammatory or antioxidant activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may be investigated for their efficacy in treating various diseases.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methoxycyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the methoxy and acetamide groups play a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with Methoxy Substituents
(a) N-(3-Methoxyphenyl)acetamide Derivatives
- Structure : Features a methoxyphenyl group instead of a methoxycyclopentyl group.
- Properties : The methoxy group on the aromatic ring enhances electron-donating effects, influencing reactivity in heterocyclic synthesis . Derivatives like those in EU Patent EP3348550A1 exhibit antimicrobial activity when paired with trifluoromethylbenzothiazole groups (Table 1) .
- Key Difference : Aromatic vs. aliphatic methoxy groups lead to divergent electronic and steric effects, impacting biological target interactions.
(b) Methoxyacetylfentanyl
- Structure : 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide .
- Properties: A potent opioid with a methoxy group on the acetamide backbone.
- Key Difference : The piperidine and phenylethyl groups in methoxyacetylfentanyl confer opioid receptor affinity, absent in N-(1-methoxycyclopentyl)acetamide.
Cyclic Substituent-Bearing Acetamides
(a) N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- Structure : Combines a cyclohexenyl group with a methoxyphenyl-acetamide moiety .
- No explicit pharmacological data are reported, but similar compounds show applications in kinase inhibition .
- Key Difference : Cyclohexenyl vs. cyclopentyl rings alter ring strain and conformational dynamics, affecting binding pocket compatibility.
(b) N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide
- Structure : Contains a sulfone-functionalized dihydrothiophene ring alongside a methoxyphenyl group .
- Properties : The sulfone group enhances polarity, improving aqueous solubility. Such derivatives are explored for anti-inflammatory applications .
- Key Difference : Sulfone groups introduce hydrogen-bonding capacity, unlike the purely hydrophobic cyclopentyl group in the target compound.
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
